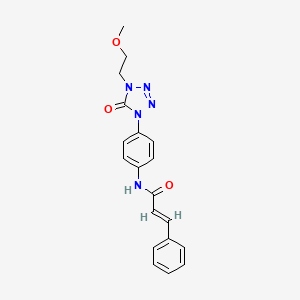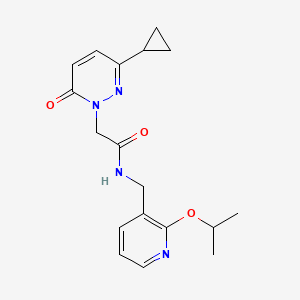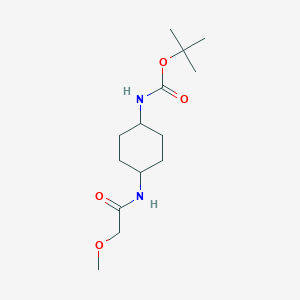
tert-Butyl (1R*,4R*)-4-(2-methoxyacetamido)cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (1R*,4R*)-4-(2-methoxyacetamido)cyclohexylcarbamate, also known as this compound, is a synthetic compound that is widely used in scientific research. It is a derivative of cyclohexylcarbamic acid and is commonly referred to as CB-5083.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- The compound tert-butyl (1R*,4R*)-4-(2-methoxyacetamido)cyclohexylcarbamate has been utilized in the synthesis of complex molecules. For example, it's involved in the regioselective deprotection and acylation of penta-N-protected polyamides, demonstrating its role in advanced organic synthesis processes (Pak & Hesse, 1998).
Role in Organic Synthesis
- This compound is crucial in organic chemistry, particularly in the formation of N-(Boc)-protected nitrones, showcasing its utility in constructing novel organic compounds. Its derivatives are important for facilitating certain chemical transformations, which are essential in the development of new synthetic methods (Guinchard, Vallée, & Denis, 2005).
Intermediate in Medicinal Chemistry
- The compound serves as an essential intermediate in medicinal chemistry. It has been identified as a key component in the synthesis of potent CCR2 antagonists, which are significant in the field of drug development (Campbell et al., 2009).
Propiedades
IUPAC Name |
tert-butyl N-[4-[(2-methoxyacetyl)amino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-11-7-5-10(6-8-11)15-12(17)9-19-4/h10-11H,5-9H2,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIXHANHYXVDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
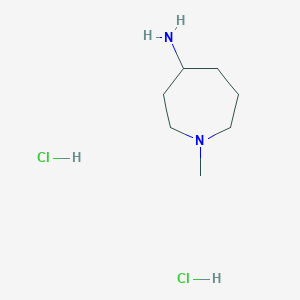
![1-(2-Methylphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2830810.png)
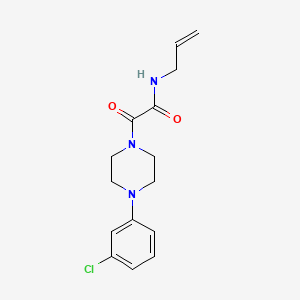



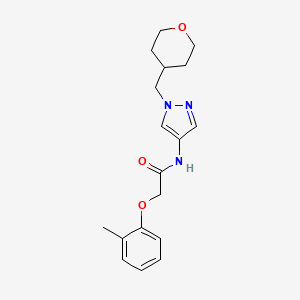
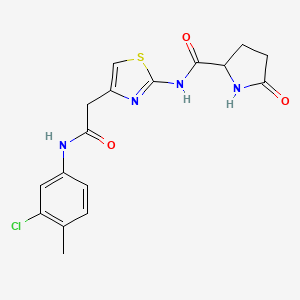

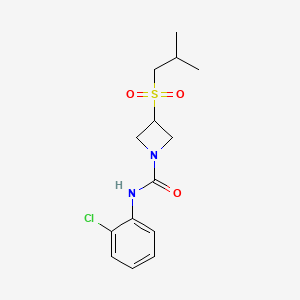
![2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2830827.png)
![3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride](/img/structure/B2830828.png)
